molecular formula C6H5FN2OS B3187619 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- CAS No. 161124-07-8

5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-

Cat. No.: B3187619
CAS No.: 161124-07-8
M. Wt: 172.18 g/mol
InChI Key: FWIZRBAYGGBAGH-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling applications in drug discovery (e.g., kinase inhibitors, antiviral agents) .

Properties

IUPAC Name

4-fluoro-2-methylsulfanylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZRBAYGGBAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-, we analyze its structural and functional analogs from the literature and commercial catalogs.

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Key Functional Groups Potential Applications Reference
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- 4-F, 2-SMe, 5-CHO Aldehyde, thioether, fluorine Drug intermediates, agrochemicals -
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine 4-Cl, 5-F, 2-OCH2CH3 Chlorine, methoxymethyl, fluorine Antiviral agents, kinase inhibitors
4-Chloro-5-fluoropyrimidin-2-amine 4-Cl, 5-F, 2-NH2 Amine, chlorine, fluorine Nucleotide analogs, antitumor agents
Methyl 4-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxylate 2-SO2Me, 4-Ph-F, 5-COOMe Sulfonyl, ester, fluorophenyl Crystallography studies, material science

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Chlorine at Position 4 : Fluorine’s high electronegativity reduces electron density at the pyrimidine ring, enhancing resistance to oxidative degradation compared to chlorine, which is bulkier and less electronegative .
  • Methylthio (-SMe) vs.
  • Aldehyde (CHO) vs. Carboxylate (COOMe) at Position 5 : The aldehyde group in the target compound is more reactive than the ester group in Methyl 4-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxylate, enabling facile derivatization for drug conjugation .

Biological Activity

5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

Molecular Formula: C₇H₆F N₃OS
Molecular Weight: 185.20 g/mol
CAS Number: 211245-56-6

The compound features a pyrimidine ring substituted with a carboxaldehyde group, a fluorine atom, and a methylthio group. These substitutions are critical for its biological activity.

Biological Activity Overview

5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- has been studied for various biological activities:

  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation. The compound has shown effectiveness in vitro against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects: There is emerging evidence that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. This could be linked to its ability to modulate nitric oxide synthase (nNOS) activity, which is crucial in neuronal signaling.

The biological activity of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound acts as an inhibitor of nNOS, which is involved in the production of nitric oxide—a signaling molecule with various physiological roles. Inhibition of nNOS can lead to reduced oxidative stress and inflammation in neuronal tissues.
  • Cell Cycle Modulation: In cancer cells, it appears to interfere with cell cycle progression, leading to increased apoptosis rates. This is facilitated by the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
  • Antioxidant Properties: The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces neuronal damage in hypoxic conditions

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study: Neuroprotection

In a model simulating ischemic stroke, administration of the compound resulted in a marked reduction in neuronal death compared to controls. Histological analysis revealed preserved neuronal integrity and reduced inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the methylthio group in pyrimidine derivatives like 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde?

  • Methodological Answer : The methylthio group is typically introduced via nucleophilic substitution or alkylation. For example, thiolation can be achieved using methyl disulfide or methylthiolate under basic conditions. Fluorination at the 4-position is often performed using fluorinating agents like Selectfluor™, followed by oxidation of a hydroxymethyl intermediate to the carboxaldehyde using MnO₂ or TEMPO-mediated protocols .

Q. How is the structural characterization of 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (e.g., chemical shifts between -120 to -140 ppm for aromatic fluorides). 1H^{1}\text{H} NMR distinguishes methylthio protons (δ ~2.5 ppm) and aldehyde protons (δ ~9.8 ppm).
  • X-ray crystallography : Used to confirm regiochemistry and intermolecular interactions, as demonstrated in pyrimidine derivatives with sulfonamide substituents .
  • IR : The aldehyde C=O stretch appears at ~1700 cm1^{-1}, while C-F stretches are observed near 1100–1250 cm1^{-1}.

Q. What are the common applications of pyrimidinecarboxaldehydes in medicinal chemistry research?

  • Methodological Answer : The carboxaldehyde group serves as a reactive handle for forming Schiff bases or hydrazones, enabling conjugation with amines or hydrazides. This is critical in designing enzyme inhibitors or metal-chelating agents. The methylthio group enhances lipophilicity, influencing pharmacokinetic properties .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective functionalization of the pyrimidine ring during synthesis?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 5-position, while the methylthio group (a weak electron donor) stabilizes intermediates at the 2-position. Computational DFT studies can predict reactivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic isotopic effects or competitive substitution reactions is recommended .

Q. What analytical challenges arise in distinguishing isomeric byproducts during the synthesis of 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde?

  • Methodological Answer : Isomeric impurities (e.g., 2-fluoro vs. 4-fluoro derivatives) can be resolved using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Mass spectrometry (HRMS) coupled with fragmentation patterns helps confirm molecular identity. Contradictions in spectral data should be resolved by repeating reactions under controlled temperature and stoichiometry .

Q. How can computational modeling predict the reactivity of the carboxaldehyde group in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde carbon. Fukui indices identify nucleophilic attack sites, while solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Experimental validation via kinetic studies under varying pH conditions is critical .

Q. What strategies mitigate oxidative degradation of the methylthio group during long-term storage or catalytic reactions?

  • Methodological Answer : Stabilization methods include:

  • Storing under inert atmosphere (N2_2/Ar) at -20°C.
  • Adding radical scavengers (e.g., BHT) to prevent S-oxidation.
  • Using Pd/C or PtO2_2 catalysts to avoid over-oxidation to sulfone derivatives during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-
Reactant of Route 2
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-

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